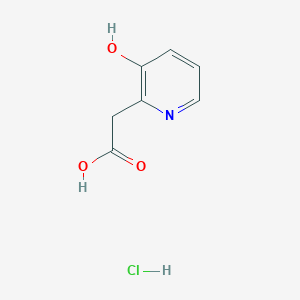
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is a derivative of pyridine, featuring a hydroxyl group at the 3-position and an acetic acid moiety at the 2-position of the pyridine ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine-3-ol as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including acylation, hydrolysis, and acidification.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms.
Industry: It is utilized in the production of various chemical products, including corrosion inhibitors and intermediates for other industrial processes.
Wirkmechanismus
The mechanism by which 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound's binding affinity and biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-hydroxypyridine: Similar structure but lacks the acetic acid moiety.
3-Hydroxy-2-pyridinamine: Another pyridine derivative with different functional groups.
2-Hydroxy-1-naphthaldehyde: Used in condensation reactions with the compound to form Schiff bases.
Uniqueness: 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is unique due to its specific combination of hydroxyl and acetic acid groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C7H8ClNO3 |
|---|---|
Molekulargewicht |
189.59 g/mol |
IUPAC-Name |
2-(3-hydroxypyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c9-6-2-1-3-8-5(6)4-7(10)11;/h1-3,9H,4H2,(H,10,11);1H |
InChI-Schlüssel |
ARBOVFHZYSHCNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CC(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)






![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)

![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)



